1-Fluoro-2-trifluoromethyl-4-trifluoromethylsulfanyl-benzene

Description

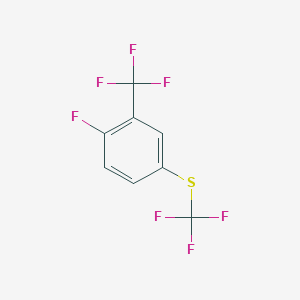

1-Fluoro-2-trifluoromethyl-4-trifluoromethylsulfanyl-benzene is a fluorinated aromatic compound distinguished by its unique substitution pattern. The molecule features a fluorine atom at position 1, a trifluoromethyl (-CF₃) group at position 2, and a trifluoromethylsulfanyl (-SCF₃) group at position 4. Its molecular formula is C₈H₃F₇S, derived from the benzene core (C₆H₆) modified by three substituents: one fluorine atom and two trifluoromethyl-containing groups (one directly bonded, the other via a sulfur atom).

The trifluoromethyl and trifluoromethylsulfanyl groups are strongly electron-withdrawing, conferring high electronegativity and chemical stability. Such properties make fluorinated aromatics valuable in pharmaceuticals, agrochemicals, and materials science, where metabolic stability and lipophilicity are critical .

Properties

IUPAC Name |

1-fluoro-2-(trifluoromethyl)-4-(trifluoromethylsulfanyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F7S/c9-6-2-1-4(16-8(13,14)15)3-5(6)7(10,11)12/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPYYGKSSYWTATB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1SC(F)(F)F)C(F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801181699 | |

| Record name | 1-Fluoro-2-(trifluoromethyl)-4-[(trifluoromethyl)thio]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801181699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1208081-05-3 | |

| Record name | 1-Fluoro-2-(trifluoromethyl)-4-[(trifluoromethyl)thio]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1208081-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Fluoro-2-(trifluoromethyl)-4-[(trifluoromethyl)thio]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801181699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the trifluoromethylation of fluorobenzene derivatives using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst like copper(I) iodide . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as potassium carbonate to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale trifluoromethylation processes using similar reagents and catalysts. The scalability of these methods ensures the efficient production of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions: 1-Fluoro-2-trifluoromethyl-4-trifluoromethylsulfanyl-benzene undergoes several types of chemical reactions, including:

Substitution Reactions: The presence of fluorine and trifluoromethyl groups makes the compound susceptible to nucleophilic aromatic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly involving the trifluoromethylsulfanyl group.

Common Reagents and Conditions:

Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution may yield substituted benzene derivatives, while oxidation reactions can produce sulfoxides or sulfones .

Scientific Research Applications

1-Fluoro-2-trifluoromethyl-4-trifluoromethylsulfanyl-benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Fluoro-2-trifluoromethyl-4-trifluoromethylsulfanyl-benzene involves its interaction with molecular targets through its fluorine and trifluoromethyl groups. These groups can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity . The pathways involved often include inhibition of metabolic enzymes or interference with signaling pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-Fluoro-2-trifluoromethyl-4-trifluoromethylsulfanyl-benzene with structurally related aromatic compounds, focusing on substituent effects, applications, and physicochemical properties.

1-(Benzylsulfanyl)-2-fluoro-4-(trifluoromethyl)benzene (CAS: MFCD29047148)

- Molecular Formula : C₁₄H₁₀F₄S

- Substituents :

- Position 1: Benzylsulfanyl (-S-CH₂C₆H₅)

- Position 2: Fluorine (-F)

- Position 4: Trifluoromethyl (-CF₃)

- Key Differences :

- The benzylsulfanyl group at position 1 introduces steric bulk and enhanced lipophilicity compared to the target compound’s fluorine at position 1.

- The absence of a trifluoromethylsulfanyl (-SCF₃) group reduces electron-withdrawing effects at position 4.

- Applications : Used in pharmaceutical research as a building block for drug candidates, leveraging its sulfur moiety for bioactivity modulation .

- Safety : Classified as hazardous; requires PPE for handling due to skin/eye irritation risks .

1-Bromo-2-(methylsulfonyl)-4-(trifluoromethyl)benzene

- Molecular Formula : C₈H₆BrF₃O₂S

- Substituents :

- Position 1: Bromine (-Br)

- Position 2: Methylsulfonyl (-SO₂CH₃)

- Position 4: Trifluoromethyl (-CF₃)

- Key Differences :

- Applications : A versatile intermediate in organic synthesis, particularly for agrochemicals and materials .

1-Fluoro-2-(phenylmethoxy)-4-(trifluoromethyl)benzene (CAS: 847148-74-7)

- Molecular Formula : C₁₄H₁₀F₄O

- Substituents :

- Position 1: Fluorine (-F)

- Position 2: Phenylmethoxy (-O-CH₂C₆H₅)

- Position 4: Trifluoromethyl (-CF₃)

- Key Differences :

- Applications : Likely used in medicinal chemistry for its balanced lipophilicity and aromatic stability.

1-(Methylsulfonyl)-2-nitro-4-(trifluoromethyl)benzene (CAS: 364-48-7)

- Molecular Formula: C₈H₆F₃NO₄S

- Substituents: Position 1: Methylsulfonyl (-SO₂CH₃) Position 2: Nitro (-NO₂) Position 4: Trifluoromethyl (-CF₃)

- Key Differences: The nitro group (-NO₂) at position 2 introduces strong meta-directing effects, unlike the target’s -CF₃. Methylsulfonyl enhances solubility in polar solvents compared to -SCF₃ .

- Applications: Potential use in explosives or dyes due to nitro group reactivity.

1-Fluoro-2-(methylsulfonyl)-4-(trifluoromethyl)benzene (CAS: 1824071-56-8)

- Molecular Formula : C₈H₅F₄O₂S

- Substituents :

- Position 1: Fluorine (-F)

- Position 2: Methylsulfonyl (-SO₂CH₃)

- Position 4: Trifluoromethyl (-CF₃)

- Key Differences :

- Applications : Suitable for high-stability intermediates in pharmaceutical synthesis.

Comparative Data Table

Key Research Findings

- Electron-Withdrawing Effects : The target compound’s -CF₃ and -SCF₃ groups create a highly electron-deficient aromatic ring, favoring nucleophilic aromatic substitution at meta/para positions. This contrasts with analogs bearing electron-donating groups (e.g., -OCH₂C₆H₅), which direct reactions to ortho/para positions .

- Lipophilicity : Sulfur-containing substituents (e.g., -SCF₃, -S-Bn) enhance lipophilicity, improving membrane permeability in drug candidates compared to sulfonyl-containing analogs .

- Synthetic Utility : Bromine or nitro groups in analogs (e.g., CAS 364-48-7) enable diverse functionalization, whereas fluorine’s inertness in the target compound limits such versatility but improves metabolic stability .

Biological Activity

1-Fluoro-2-trifluoromethyl-4-trifluoromethylsulfanyl-benzene, also known by its CAS number 1208081-05-3, is a synthetic compound that has garnered attention in various fields of biological research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, antimicrobial properties, and potential therapeutic applications.

- Molecular Formula : C₇H₄F₄S

- Molecular Weight : 196.17 g/mol

- CAS Number : 1208081-05-3

The biological activity of this compound primarily stems from its ability to interact with biological macromolecules and affect cellular processes. The trifluoromethyl and sulfanyl groups contribute to its lipophilicity and electron-withdrawing properties, which can enhance its potency against various biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing trifluoromethyl and sulfonyl moieties. For instance, related compounds have shown significant activity against multidrug-resistant strains of Staphylococcus aureus (MRSA) and vancomycin-resistant Staphylococcus aureus (VRSA).

Case Study: Antimicrobial Efficacy

A comparative study evaluated a series of fluoro and trifluoromethyl-substituted salicylanilide derivatives, revealing that certain compounds exhibited minimum inhibitory concentrations (MIC) as low as 0.031–0.062 µg/mL against MRSA strains. Notably, one compound demonstrated bactericidal activity comparable to vancomycin, indicating that structural modifications involving trifluoromethyl groups could enhance antimicrobial efficacy significantly .

Cytotoxicity and Selectivity Index

The cytotoxicity profiles of these compounds were assessed using Vero cells, with selectivity indices calculated for those exhibiting MIC values below 1 µg/mL. Compounds with a selectivity index greater than 10 are considered promising candidates for further development due to their favorable therapeutic windows .

Table 1: Antimicrobial Activity of Selected Compounds

| Compound ID | Structure | MIC (µg/mL) | Selectivity Index |

|---|---|---|---|

| 22 | - | 0.031 | >10 |

| 24 | - | 0.5 | >10 |

| 25 | - | 0.062 | >10 |

Potential Therapeutic Applications

Given its promising antimicrobial properties, this compound could be explored for therapeutic applications in treating infections caused by resistant bacterial strains. The ability to disrupt biofilm formation in S. aureus further supports its potential as an effective treatment option in clinical settings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.